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Cat. No.: B1587148 Get Quote

An In-Depth Comparative Guide to the Full Spectral Analysis of 2-(methylamino)nicotinic acid

Executive Summary
For researchers and professionals in drug development, the unambiguous structural

confirmation of novel or modified compounds is a cornerstone of chemical research and

development. This guide provides a comprehensive, predictive spectral analysis of 2-

(methylamino)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). Lacking readily available

published spectra for this specific compound, this document leverages foundational

spectroscopic principles and comparative data from structurally similar molecules—nicotinic

acid and 2-aminonicotinic acid—to construct a reliable, predicted spectral profile. We delve into

Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), explaining the rationale behind the expected spectral features. This guide

serves as a robust reference for researchers aiming to synthesize or identify 2-

(methylamino)nicotinic acid, offering a validated framework for spectral interpretation.

Introduction: The Significance of 2-
(methylamino)nicotinic acid
2-(methylamino)nicotinic acid is a substituted pyridinecarboxylic acid. As a derivative of

nicotinic acid, it holds potential interest in medicinal chemistry and materials science, where

modifications to the pyridine ring can modulate biological activity or chemical properties. The
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introduction of a methylamino group at the 2-position, in place of a simple amino group or

hydrogen, can significantly alter the molecule's electronic properties, hydrogen bonding

capabilities, and overall conformation.

Accurate spectral analysis is non-negotiable; it provides the definitive structural "fingerprint" of

the molecule. This guide will systematically predict and explain this fingerprint, empowering

researchers to confirm the identity, purity, and structure of 2-(methylamino)nicotinic acid.

The Spectroscopic Toolkit: Principles and Rationale
To achieve a full structural elucidation, a multi-faceted spectroscopic approach is required.

Each technique provides a unique piece of the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool

for determining the structure of organic compounds in solution.[1] It works by probing the

magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a strong magnetic

field.[2][3] The resulting spectrum provides information about the chemical environment,

connectivity, and relative number of these nuclei, allowing for a detailed map of the carbon-

hydrogen framework.[1][4]

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a

molecule.[5] It measures the absorption of infrared radiation, which excites molecular

vibrations such as stretching and bending.[6] Specific bonds (e.g., C=O, O-H, N-H) vibrate at

characteristic frequencies, making their presence in a molecule easily identifiable.[5]

Mass Spectrometry (MS): MS provides the molecular weight of a compound and offers clues

about its structure through fragmentation analysis.[7] The molecule is ionized, and the mass-

to-charge (m/z) ratio of the resulting molecular ion and its fragments is measured.[7] The

pattern of fragmentation is often predictable and helps in confirming the molecular structure.

Predicted Full Spectral Analysis of 2-
(methylamino)nicotinic acid
The following sections detail the predicted spectral data for 2-(methylamino)nicotinic acid.

These predictions are derived from established chemical shift theory, group frequency
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correlations, and known fragmentation patterns, supported by comparative data from

analogous compounds.

Molecular Structure and Atom Labeling
To facilitate the analysis, the atoms of 2-(methylamino)nicotinic acid are labeled as shown

below.

Caption: Labeled structure of 2-(methylamino)nicotinic acid.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would show distinct signals for the

aromatic protons, the N-H proton, the methyl protons, and the carboxylic acid proton.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton Label
Predicted δ

(ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Rationale

COOH 12.0 - 13.0
Broad Singlet (br

s)
-

The carboxylic

acid proton is

highly acidic and

often exchanges

with trace water,

leading to a

broad signal.

H6 8.1 - 8.3
Doublet of

Doublets (dd)

J(H6-H5) ≈ 5.0,

J(H6-H4) ≈ 2.0

H6 is ortho to the

ring nitrogen,

making it the

most deshielded

aromatic proton.

It is coupled to

both H5 (ortho)

and H4 (meta).

H4 7.8 - 8.0
Doublet of

Doublets (dd)

J(H4-H5) ≈ 8.0,

J(H4-H6) ≈ 2.0

H4 is coupled to

H5 (ortho) and

H6 (meta). Its

chemical shift is

influenced by the

adjacent

carboxyl group.

H5 6.8 - 7.0 Doublet of

Doublets (dd)

J(H5-H4) ≈ 8.0,

J(H5-H6) ≈ 5.0

H5 is coupled to

both H4 and H6.

The electron-

donating

methylamino

group at C2

shields this

proton, shifting it

significantly
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upfield compared

to nicotinic acid.

NH 6.5 - 7.5
Broad Singlet (br

s) or Quartet (q)

J(NH-CH3) ≈ 5.0

if coupling is

observed

The N-H proton

signal can be

broad due to

quadrupole

broadening and

exchange. If

resolved, it may

show coupling to

the methyl

protons.

CH₃ 2.9 - 3.1
Singlet (s) or

Doublet (d)

J(CH3-NH) ≈ 5.0

if coupling is

observed

These aliphatic

protons are

attached to a

nitrogen atom.

The signal will be

a singlet if N-H

coupling is not

resolved, or a

doublet if it is.

¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will show 7 distinct signals, as C2 and C6, and C4 and C5 are no

longer equivalent due to the substitution pattern.
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Carbon Label Predicted δ (ppm) Rationale

C8 (C=O) 167 - 170

The carboxylic acid carbonyl

carbon is characteristically

found in this downfield region.

[8]

C2 158 - 162

This carbon is directly attached

to two nitrogen atoms (ring and

amino), causing a significant

downfield shift.

C6 148 - 152

C6 is adjacent to the ring

nitrogen, resulting in a

downfield shift, similar to that

seen in nicotinic acid.

C4 138 - 142

The chemical shift of C4 is

influenced by its position

relative to the nitrogen and the

carboxyl group.

C3 115 - 120

This carbon is attached to the

electron-withdrawing carboxyl

group but is shielded by the

ortho-amino group.

C5 112 - 116

C5 is significantly shielded by

the para-amino group, causing

a notable upfield shift

compared to nicotinic acid.

C7 (CH₃) 28 - 32

The methyl carbon attached to

the nitrogen atom appears in

the typical range for such

groups.

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides clear evidence for the key functional groups.
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Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity Rationale

3300 - 2500
O-H stretch

(Carboxylic Acid)
Broad, Strong

The very broad nature

of this band is due to

strong hydrogen

bonding between

carboxylic acid

dimers.[9]

3500 - 3300
N-H stretch

(Secondary Amine)
Medium

This peak indicates

the presence of the

secondary amine N-H

bond.

3100 - 3000 C-H stretch (Aromatic) Medium

Characteristic C-H

stretching vibrations

for protons on the

pyridine ring.[10]

3000 - 2850 C-H stretch (Aliphatic) Medium
C-H stretching from

the methyl group.[10]

1730 - 1700
C=O stretch

(Carboxylic Acid)
Strong

A very strong and

sharp absorption

characteristic of the

carbonyl group in a

carboxylic acid.[11]

1620 - 1580
C=C & C=N stretch

(Aromatic Ring)
Medium-Strong

Pyridine ring

stretching vibrations.

1320 - 1210
C-O stretch

(Carboxylic Acid)
Strong

Stretching vibration of

the C-O single bond in

the carboxyl group.[9]

1250 - 1000 C-N stretch (Amine) Medium

Stretching vibration of

the C-N bond of the

methylamino group.

Mass Spectrometry (MS) (Predicted)
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For a compound with the formula C₇H₈N₂O₂, the exact mass is 152.0586 g/mol . The mass

spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 152. Since it contains an

even number of nitrogen atoms, the molecular weight is even, consistent with the Nitrogen

Rule.

Predicted Fragmentation Pathway:

[M]+•
m/z = 152

[M - OH]+•
m/z = 135

- •OH

[M - COOH]+•
m/z = 107

- •COOH

[M - H2O]+•
m/z = 134

- H2O

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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